molecular formula C28H30N6O3 B2982217 8-(4-ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887213-78-7

8-(4-ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2982217
CAS No.: 887213-78-7
M. Wt: 498.587
InChI Key: ZBEQFZYDMIJYLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Purine derivatives are a class of compounds that have been synthesized as nonclassical antifolates . They are substituted with phenyl groups at the 8-position through three carbon bridges . These compounds have shown anti-proliferative activities against certain cells .


Molecular Structure Analysis

The molecular structure of these purine derivatives involves a phenyl group substituted at the 8-position through three carbon bridges . The specific molecular structure of “8-(4-ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is not detailed in the sources I found.

Scientific Research Applications

Receptor Affinity and Phosphodiesterase Activity

A study focused on the receptor affinity and activity of phosphodiesterases 4B and 10A for derivatives of imidazo- and pyrimidino[2,1-f]purines. The research found that compound 5 of this class could be a promising structure for further modification and detailed study of hybrid ligands (Zagórska et al., 2016).

Synthesis of Derivatives

Another research explored the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, a process involving intramolecular alkylation (Simo et al., 1998).

Antidepressant and Anxiolytic-like Activity

A series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones were synthesized and tested for their affinity for serotoninergic and dopaminergic receptors. Compounds with a purine-2,4-dione nucleus showed higher affinity values. This study identified potential antidepressant and anxiolytic agents (Zagórska et al., 2015).

Synthesis and Pharmacological Evaluation

A study synthesized N-8-arylpiperazinylpropyl derivatives of imidazo[2,1-f]purine-2,4-dione, evaluating them for potential anxiolytic and antidepressant activities. The findings suggested these derivatives as worthy of further research (Zagórska et al., 2009).

Spectral Characterization and Quantum-Mechanical Modeling

Research on the spectral characterization and quantum-mechanical modeling of esters with an imidazo[1,5-c]quinazoline-3,5-dione ring was conducted, providing insights into the structural and electronic properties of these compounds (Hęclik et al., 2017).

Potential Antidepressant Agents

A series of fluoro and trifluoromethylphenylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-dione were synthesized and evaluated as potential antidepressant agents. The study identified potent serotonin receptor ligands and explored their metabolic stability (Zagórska et al., 2016).

Crystal Structure Analysis

The crystal structure of related compounds, such as 8-amino-7-(4-morpholinobutyl)theophylline, was analyzed, providing insights into the molecular geometry and potential interactions (Karczmarzyk et al., 1997).

Antiproliferative Activity

Compounds bearing a N-(2-morpholinoethyl) group were synthesized and tested as anticancer agents. Their cytotoxicity was evaluated against various human cancer cell lines, identifying compounds with significant antiproliferative activity (Liu et al., 2018).

Antiviral Activity

The synthesis and antiviral activity of N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine were explored, revealing moderate activity against several viruses (Kim et al., 1978).

Mechanism of Action

These purine derivatives have shown inhibitory activities against rhDHFR and behavior towards thymine synthase (TS) and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . They have also shown to cause S-phase arrest and induction of apoptosis in HL-60 cells .

Future Directions

The results suggested that compound 4e, containing an m-methoxyphenyl side chain substituent linked by an α,β-unsaturated carbonyl group as a three-carbon bridge, is worth to be further investigated as a novel potent anticancer agent .

Properties

IUPAC Name

6-(4-ethylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N6O3/c1-3-20-9-11-22(12-10-20)34-23(21-7-5-4-6-8-21)19-33-24-25(29-27(33)34)30(2)28(36)32(26(24)35)14-13-31-15-17-37-18-16-31/h4-12,19H,3,13-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEQFZYDMIJYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.